molecular formula C12H16BrNO B13592652 2-(3-Bromo-4-methoxybenzyl)pyrrolidine

2-(3-Bromo-4-methoxybenzyl)pyrrolidine

Cat. No.: B13592652
M. Wt: 270.17 g/mol
InChI Key: IDPRYIQCDQQJHI-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxybenzyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-bromo-4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxybenzyl)pyrrolidine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxybenzyl)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyrrolidine ring or the benzyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

2-(3-Bromo-4-methoxybenzyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxybenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-methoxyphenyl)pyrrolidine
  • 2-(3-Bromo-4-methoxybenzyl)piperidine
  • 2-(3-Bromo-4-methoxybenzyl)morpholine

Uniqueness

2-(3-Bromo-4-methoxybenzyl)pyrrolidine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methoxy group on the benzyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)methyl]pyrrolidine

InChI

InChI=1S/C12H16BrNO/c1-15-12-5-4-9(8-11(12)13)7-10-3-2-6-14-10/h4-5,8,10,14H,2-3,6-7H2,1H3

InChI Key

IDPRYIQCDQQJHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCN2)Br

Origin of Product

United States

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